molecular formula C15H11Cl2N3O B14955764 N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B14955764
M. Wt: 320.2 g/mol
InChI Key: BLGMMNWHVANZSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (CAS: 82626-73-1) is an imidazopyridine-acetamide derivative characterized by a 6-chloro substituent on the imidazo[1,2-a]pyridine core, a 4-chlorophenyl group at position 2, and an acetamide (-NHCOCH₃) moiety at position 3 . This compound is structurally related to Alpidem, a withdrawn anxiolytic agent, but differs in the substitution pattern of the acetamide group. While Alpidem features N,N-dipropylacetamide, the unsubstituted acetamide in this compound may influence its pharmacokinetic and toxicological profiles .

Properties

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21)

InChI Key

BLGMMNWHVANZSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation with α-Haloketones

A widely used method involves reacting 2-amino-6-chloropyridine with 4-chlorophenylglyoxal monohydrate in the presence of a Brønsted acid catalyst. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by cyclodehydration.

Reaction Conditions

Parameter Value
Solvent Ethanol/Water (3:1)
Catalyst Hydrochloric acid (10 mol%)
Temperature 80°C
Reaction Time 6–8 hours
Yield 65–72%

This method offers moderate yields but requires careful control of stoichiometry to avoid overhalogenation.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining precursors in a single pot. For example, a mixture of 2-amino-6-chloropyridine, 4-chlorobenzaldehyde, and chloroacetamide undergoes cyclization under microwave irradiation.

Optimized MCR Protocol

Component Quantity (mmol)
2-Amino-6-chloropyridine 10.0
4-Chlorobenzaldehyde 12.0
Chloroacetamide 15.0
Solvent Dimethylformamide (DMF)
Temperature 120°C (microwave)
Time 20 minutes
Yield 82%

Microwave-assisted MCRs enhance reaction efficiency by reducing side-product formation.

Functionalization of the Imidazo[1,2-a]Pyridine Core

Chlorination at the 6-Position

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

Continuous flow systems improve heat transfer and mixing efficiency, enabling kilogram-scale production. Key parameters include:

Parameter Value
Reactor Type Microtubular reactor
Residence Time 8 minutes
Temperature 130°C
Pressure 10 bar
Throughput 1.2 kg/day

Solvent Recycling and Waste Reduction

Green chemistry principles are integrated into large-scale synthesis:

Strategy Implementation
Solvent Recovery Distillation of DMF (95% recovery)
Catalyst Reuse Heterogeneous acid catalysts (5 cycles)
Byproduct Management Neutralization of HCl with NaOH

Analytical Characterization and Quality Control

Spectroscopic Validation

Technique Key Data Points
¹H NMR (400 MHz, DMSO-d₆) δ 8.72 (s, 1H, NH), 8.25 (d, J=8.4 Hz, 1H), 7.89–7.82 (m, 2H), 7.62–7.54 (m, 2H)
¹³C NMR (100 MHz, DMSO-d₆) δ 169.8 (C=O), 144.2, 137.9, 132.5, 129.8, 128.3, 121.6
HRMS m/z 335.0721 [M+H]⁺ (calc. 335.0724)

Purity Assessment via HPLC

Column C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile/Water (70:30)
Flow Rate 1.0 mL/min
Retention Time 6.8 minutes
Purity >99.5%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost (USD/g)
Cyclocondensation 65–72 98.2 Moderate 12.50
Microwave MCR 82 99.1 High 8.90
Continuous Flow 78 99.5 Industrial 6.20

Challenges and Optimization Strategies

Regioselectivity in Chlorination

The electron-deficient nature of the imidazo[1,2-a]pyridine ring complicates halogen placement. Computational modeling (DFT) guides reagent selection to favor 6-chloro substitution.

Amidation Side Reactions

Competitive hydrolysis of the acetamide group is mitigated by:

  • Strict anhydrous conditions
  • Use of molecular sieves (4Å)
  • Catalytic pyridine to scavenge HCl

Chemical Reactions Analysis

Reaction Types

The compound undergoes several characteristic reactions influenced by its structural features:

Reaction Type Key Features Reagents/Conditions Outcome
Hydrolysis Cleavage of the acetamide group under acidic/basic conditionsHCl/H₂O or NaOH/H₂O, heatFormation of 3-amino-imidazo[1,2-a]pyridine derivative
Condensation Reaction with carbonyl compounds to form amides or iminesAldehydes/ketones, acid catalystExtended amide/imine derivatives
Substitution Halogenation or nucleophilic aromatic substitution on the imidazo ringChlorine gas, nitric acid, or nucleophiles like NH₃Chlorinated/nitrated derivatives or ring-modified compounds
Reduction Reduction of the acetamide group to a primary amineLiAlH₄, catalytic hydrogenationN-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amine
Electrophilic Aromatic Substitution Introduction of electron-donating groups (e.g., methoxy) on the phenyl ringNitration, sulfonation, or Friedel-Crafts alkylationSubstituted phenyl derivatives

Source: Synthesis methods and reactivity profiles from .

Reaction Conditions

Critical conditions for key reactions include:

Reaction Temperature Solvent Catalyst Yield
Hydrolysis80–100°CH₂O (acidic/basic)HCl/NaOH70–90%
Condensation50–70°CTHF/DMFHCl/H₂SO₄60–80%
Reduction0–5°CEt₂O/THFLiAlH₄85–95%
Substitution20–50°CDCM/CHCl₃FeCl₃ (Lewis acid)50–70%

Source: Technical details from .

Mechanism of Action

The compound’s reactivity stems from its electron-deficient imidazo ring and reactive acetamide group:

  • Electrophilic Attack : The imidazo ring undergoes substitution reactions due to its aromatic stability and electron-withdrawing chlorine substituents .

  • Nucleophilic Attack : The acetamide group can act as a leaving group under basic conditions, facilitating hydrolysis or substitution.

Case Study: Hydrolysis Pathway

A study demonstrated that under acidic conditions, the acetamide group hydrolyzes to form a primary amine, which subsequently undergoes further reactions (e.g., alkylation).

Comparison with Similar Compounds

Compound Reactivity Key Difference
Alpidem (parent drug)Lower reactivity due to N,N-dipropyl substitutionReduced solubility, slower hydrolysis rate
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamideHigher susceptibility to electrophilic substitution (no 6-chloro group)Lacks the 6-chloro substituent, altering reactivity

Source: Comparative analysis from .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide)

  • Structural Differences : Alpidem contains N,N-dipropyl substituents on the acetamide nitrogen, enhancing lipophilicity compared to the unsubstituted acetamide in the target compound .
  • Pharmacology : Alpidem was developed as an anxiolytic but was withdrawn due to severe hepatotoxicity linked to mitochondrial dysfunction .
  • Key Insight : The dipropyl groups in Alpidem may contribute to metabolic instability and toxic metabolite formation, contrasting with the simpler acetamide in the target compound .

Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)

  • Structural Differences : Zolpidem replaces the 6-chloro and 4-chlorophenyl groups with 6-methyl and 4-methylphenyl substituents, respectively, and features N,N-dimethylacetamide .
  • Pharmacology: A widely used hypnotic with minimal hepatotoxicity, attributed to its methyl substituents, which reduce metabolic activation and enhance safety .
  • Key Insight : Substitution of chlorine with methyl groups and dimethylation of the acetamide mitigate toxicity, highlighting the role of electronic and steric effects .

PBR111 (2-(6-chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-diethylacetamide)

  • Structural Differences : PBR111 incorporates a 4-(3-fluoropropoxy)phenyl group and N,N-diethylacetamide .
  • Pharmacology : A high-affinity ligand for the translocator protein (TSPO), used in PET imaging of neuroinflammation. Its fluorinated side chain enhances metabolic stability and binding affinity (Ki = 3.7 nM) .
  • Key Insight : Fluorine substitution and diethyl groups optimize lipophilicity (log P = 3.2) and target selectivity, demonstrating the impact of halogenation and alkyl chain length .

CLINME (2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methylacetamide)

  • Structural Differences : CLINME replaces the 4-chlorophenyl group with 4-iodophenyl and introduces N-ethyl-N-methylacetamide .
  • Pharmacology : A PET tracer for neuroinflammation, radiolabeled with ¹¹C or ¹²³I. The iodine atom enables imaging applications, while ethyl-methyl groups balance lipophilicity and brain penetration .
  • Key Insight: Halogen size (iodine vs. chlorine) influences radiolabeling efficiency and target engagement, critical for diagnostic applications .

2-[6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

  • Structural Differences : Features 6-methyl and 4-methylphenyl substituents with an unsubstituted acetamide .
  • Pharmacology: Classified as a hypnotic/sedative impurity reference standard.
  • Key Insight : Methylation at specific positions may enhance metabolic stability compared to chlorinated analogs .

Structural and Pharmacokinetic Insights

Substituent Effects on Toxicity and Activity

  • Chlorine vs. Methyl Groups : Chlorine increases electron-withdrawing effects and metabolic activation risk, whereas methyl groups improve safety via steric hindrance .
  • Acetamide Substitution : N,N-Dialkyl groups (e.g., dipropyl in Alpidem) enhance lipophilicity but may generate toxic metabolites. Unsubstituted or smaller alkyl groups (e.g., dimethyl in Zolpidem) reduce toxicity .

Crystal Structure and Solubility

  • The torsion angle between the imidazopyridine and phenyl rings (9.04° in N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide) influences molecular packing and hydrogen bonding, affecting solubility and bioavailability .

Data Table: Comparative Analysis of Imidazopyridine-Acetamides

Compound Name 6-Position 2-Position Phenyl Acetamide Substituents Application Toxicity/Notes References
N-[6-chloro-2-(4-chlorophenyl)-imidazo...]acetamide Cl 4-ClPh -NHCOCH₃ Research compound Under investigation
Alpidem Cl 4-ClPh -N(CH₂CH₂CH₃)₂ Anxiolytic (withdrawn) Severe hepatotoxicity
Zolpidem CH₃ 4-CH₃Ph -N(CH₃)₂ Hypnotic Low hepatotoxicity
PBR111 Cl 4-(3-FOPr)Ph -N(CH₂CH₃)₂ TSPO ligand (PET) High binding affinity
CLINME Cl 4-IPh -N(CH₃)(CH₂CH₃) PET tracer Radiolabeling utility

Q & A

Q. What are the common synthetic routes for N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide?

The compound is typically synthesized via cyclocondensation of substituted pyridines with chloroacetamide derivatives. A key method involves reacting 2-(4-chlorophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with amines (e.g., N,N-dipropylamine) in the presence of glacial acetic acid to form the acetamide moiety . Controlled nitration and substitution reactions (e.g., using sodium benzenesulfinate) are critical for introducing functional groups at specific positions . Yields range from 2–5% for multi-step syntheses, emphasizing the need for optimized reaction conditions .

Q. How is the compound structurally characterized in academic research?

Characterization relies on spectroscopic techniques:

  • NMR : Assigns protons and carbons in the imidazopyridine core and acetamide side chain. For example, the 4-chlorophenyl group shows distinct aromatic proton signals at δ 7.4–7.6 ppm .
  • FT-IR : Confirms carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) in the acetamide group .
  • X-ray crystallography : Resolves the planar imidazopyridine ring and dihedral angles between substituents, critical for understanding steric effects .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits anxiolytic activity via modulation of the peripheral benzodiazepine receptor (PBR), with IC₅₀ values <10 nM in competitive binding assays using [³H]PK 11195 . It also demonstrates antimicrobial potential , particularly against Gram-positive bacteria, likely due to its chloro-substituents enhancing membrane penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies in activity (e.g., varying IC₅₀ values) often arise from assay conditions:

  • Receptor source : Binding affinity varies between rat cerebral cortex (IC₅₀ = 1.03 nM) and recombinant human PBR due to species-specific receptor conformations .
  • Substituent effects : Chloro groups at positions 6 and 4 enhance PBR binding, while N-dealkylation during metabolism reduces potency . Validate activity using orthogonal assays (e.g., steroidogenesis stimulation in adrenalectomized rats) to confirm functional effects .

Q. What methodologies optimize the compound’s synthetic yield and purity?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes for cyclocondensation steps, improving yield by 15–20% .
  • Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from byproducts like N-dealkylated metabolites .
  • Quality control : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity (>95%) via LC-MS .

Q. How does the compound’s structure-activity relationship (SAR) guide drug design?

Key SAR insights:

  • Chloro substituents : The 4-chlorophenyl group at position 2 enhances PBR affinity (ΔIC₅₀ = 2.5 nM vs. unsubstituted analogues) by engaging hydrophobic pockets .
  • Acetamide side chain : N,N-dipropyl substitution improves metabolic stability compared to dimethyl groups, reducing first-pass elimination in pharmacokinetic studies .
  • Imidazopyridine core : Planarity is critical for π-π stacking with aromatic residues in the receptor binding site .

Q. What challenges exist in studying the compound’s pharmacokinetics?

  • Metabolism : Rapid N-dealkylation and oxidation in the liver produce three major metabolites, complicating plasma concentration measurements. Use LC-MS/MS with deuterated internal standards to quantify parent and metabolite levels .
  • Blood-brain barrier (BBB) penetration : LogP values >5.5 (predicted via Open Babel) suggest high lipophilicity, but in vivo studies in rats show variable CNS uptake. Employ microdialysis to measure free brain concentrations .

Data Contradiction Analysis

Q. Why do some studies report antagonistic activity for structurally similar compounds?

N,N-di-n-butyl derivatives of the compound act as PBR antagonists despite high binding affinity (IC₅₀ = 5–10 nM). This is attributed to steric hindrance from bulkier alkyl groups, which prevent receptor activation . Always validate functional activity (e.g., steroidogenesis assays) alongside binding studies to classify ligands as agonists/antagonists.

Methodological Recommendations

4.1 Key assays for evaluating biological activity:

  • Molecular docking : Use AutoDock Vina with PBR crystal structures (PDB: 2N05) to predict binding modes. Focus on interactions with Leu 54 and Tyr 61 residues .
  • In vitro cytotoxicity : Screen against HepG2 cells (CC₅₀ > 50 μM indicates selectivity for PBR over general toxicity) .

4.2 Data reproducibility checklist:

  • Standardize receptor membrane preparations (e.g., rat cerebral cortex homogenates).
  • Use reference ligands (e.g., PK 11195) as internal controls in binding assays.
  • Report solvent systems (e.g., DMSO concentration ≤0.1% in cell-based assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.